molecular formula C17H11ClF2N2O2 B2867989 3-(2-chlorophenyl)-N-(2,4-difluorophenyl)-5-methylisoxazole-4-carboxamide CAS No. 326902-82-3

3-(2-chlorophenyl)-N-(2,4-difluorophenyl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2867989
CAS No.: 326902-82-3
M. Wt: 348.73
InChI Key: UGRMYQZXULWPAP-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-(2,4-difluorophenyl)-5-methylisoxazole-4-carboxamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a combination of chlorophenyl, difluorophenyl, and oxazole moieties, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-(2,4-difluorophenyl)-5-methylisoxazole-4-carboxamide typically involves multiple steps, starting with the preparation of the core oxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-chlorobenzoyl chloride and 2,4-difluoroaniline in the presence of a base can yield the desired intermediate, which is then subjected to further reactions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-(2,4-difluorophenyl)-5-methylisoxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with altered electronic properties, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-(2-chlorophenyl)-N-(2,4-difluorophenyl)-5-methylisoxazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-(2,4-difluorophenyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(2-chlorophenyl)-N-(2,4-difluorophenyl)-5-methylisoxazole-4-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(2-chlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF2N2O2/c1-9-15(16(22-24-9)11-4-2-3-5-12(11)18)17(23)21-14-7-6-10(19)8-13(14)20/h2-8H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRMYQZXULWPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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